molecular formula C22H21N3O6 B3919446 N-[4-(butanoylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide

N-[4-(butanoylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B3919446
M. Wt: 423.4 g/mol
InChI Key: CRYMWTCUTCWPHD-UHFFFAOYSA-N
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Description

N-[4-(butanoylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and various substituents that contribute to its unique properties.

Preparation Methods

The synthesis of N-[4-(butanoylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and a boron reagent under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

N-[4-(butanoylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(butanoylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and its substituents can interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[4-(butanoylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . While both compounds share a furan ring, their substituents differ, leading to unique properties and applications. The presence of the butanoylamino and methoxy-nitrophenyl groups in this compound contributes to its distinct biological activities and potential therapeutic uses.

Properties

IUPAC Name

N-[4-(butanoylamino)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c1-3-4-21(26)23-14-5-7-15(8-6-14)24-22(27)19-12-11-18(31-19)17-10-9-16(25(28)29)13-20(17)30-2/h5-13H,3-4H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYMWTCUTCWPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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